4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid

Kinase inhibitor synthesis Amide coupling Synthetic efficiency

4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid (CAS 1351762-21-4) is a disubstituted aminopyrimidine derivative featuring a 5-bromo-4-(methylamino)pyrimidine core linked via a 2-amino bridge to a 3-methoxybenzoic acid moiety. The compound belongs to the class of 2-aminopyrimidine-based kinase inhibitor intermediates, with its carboxylic acid functionality enabling direct amide bond conjugation without requiring hydrolytic deprotection steps.

Molecular Formula C13H13BrN4O3
Molecular Weight 353.17 g/mol
Cat. No. B13100287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid
Molecular FormulaC13H13BrN4O3
Molecular Weight353.17 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC=C1Br)NC2=C(C=C(C=C2)C(=O)O)OC
InChIInChI=1S/C13H13BrN4O3/c1-15-11-8(14)6-16-13(18-11)17-9-4-3-7(12(19)20)5-10(9)21-2/h3-6H,1-2H3,(H,19,20)(H2,15,16,17,18)
InChIKeyXZQVMGGWXCUQJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic Acid: Aminopyrimidine Carboxylic Acid for Kinase-Targeted Synthesis


4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid (CAS 1351762-21-4) is a disubstituted aminopyrimidine derivative featuring a 5-bromo-4-(methylamino)pyrimidine core linked via a 2-amino bridge to a 3-methoxybenzoic acid moiety . The compound belongs to the class of 2-aminopyrimidine-based kinase inhibitor intermediates, with its carboxylic acid functionality enabling direct amide bond conjugation without requiring hydrolytic deprotection steps. Its structural design maps onto the aminopyrimidine scaffold disclosed in Genentech's LRRK2 modulator patent family (US8354420, US20130096102) [1]. The compound carries a preclinical maximum phase designation and is commercially available at 98% purity from multiple suppliers .

Why Generic Substitution Fails for 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic Acid


The 5-bromo substituent on the pyrimidine ring serves as a critical synthetic handle for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C-4 methylamino group provides a hydrogen-bond donor that is essential for target engagement in kinase active sites, as established across the aminopyrimidine kinase inhibitor class [1]. Replacing this compound with a des-bromo analog (e.g., 4-((4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid) eliminates the halogen coupling vector. Substituting with the methyl ester analog (CAS 926642-55-9) introduces a mandatory hydrolysis step that can be incompatible with base-sensitive functionalities elsewhere in a synthetic sequence . The simultaneous presence of the 5-bromo coupling handle, the 4-methylamino recognition element, and the free carboxylic acid for direct conjugation creates a trifunctional intermediate that no generic single-point-substituted analog can replicate.

Quantitative Differentiation Evidence: 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic Acid vs. Closest Analogs


Free Carboxylic Acid vs. Methyl Ester: Direct Conjugation Readiness Eliminates Hydrolysis Step

The target compound possesses a free carboxylic acid (-COOH) moiety, enabling direct amide bond formation with amine-containing fragments via standard coupling reagents (e.g., HATU, EDC/HOBt). In contrast, the closest commercially available analog, methyl 4-[(5-bromo-2-pyrimidinyl)amino]benzoate (CAS 926642-55-9), requires an ester hydrolysis step prior to conjugation . This hydrolysis step introduces an additional synthetic operation, typically requires basic or acidic conditions that may be incompatible with the 5-bromo substituent (risk of nucleophilic aromatic substitution), and reduces overall yield. Quantitatively, the target compound eliminates one synthetic step, reducing the minimum number of operations from 3 (hydrolysis, activation, coupling) to 2 (activation, coupling) for amide bond formation.

Kinase inhibitor synthesis Amide coupling Synthetic efficiency Protecting group strategy

5-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling: Differentiation from Des-Halogen Analogs

The 5-bromo substituent on the pyrimidine ring provides a chemically orthogonal reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). Des-halogen analogs lacking the bromine atom cannot participate in these transformations, limiting downstream diversification. The 5-position of 2,4-diaminopyrimidines has been established as tolerant of halogen substitution for cross-coupling in the broader aminopyrimidine kinase inhibitor literature [1]. The presence of the 5-bromo group distinguishes this compound from des-bromo analogs such as 4-((4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid, which would require electrophilic halogenation as an additional step if late-stage diversification is needed.

Cross-coupling Suzuki reaction Synthetic handle C-C bond formation

PSA of 96.37 Ų: Favorable Polarity Profile for CNS Drug Discovery vs. Higher-PSA Analogs

The target compound has a calculated polar surface area (PSA) of 96.37 Ų . This value falls below the commonly cited CNS permeability threshold of 90-100 Ų [1], suggesting potential suitability as a scaffold for CNS-penetrant kinase inhibitors targeting indications such as Parkinson's disease, where LRRK2 is genetically validated. By comparison, analogs bearing additional polar substituents (e.g., sulfonamide-containing derivatives in the Genentech LRRK2 patent series) have higher PSA values exceeding 120 Ų, which may reduce passive BBB permeability. The 96.37 Ų PSA value positions this intermediate at the boundary of CNS drug-like space, offering a balanced profile for both CNS and peripheral target programs.

CNS drug discovery Polar surface area Blood-brain barrier permeability Physicochemical property

Vendor-Confirmed 98% Purity: Reliable Starting Material Quality vs. Lower-Purity Alternatives

The target compound is available from Leyan at a confirmed purity of 98% (Product No. 1807322) . In contrast, closely related aminopyrimidine intermediates such as methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate (CAS 1523354-68-8) are listed at 97% purity . While a 1% purity difference may appear marginal, for multi-step synthetic sequences where this intermediate is used in the first step, the cumulative effect of impurities can propagate through subsequent reactions, leading to lower yields of final compounds and necessitating additional purification. For procurement specifications, 98% purity provides a higher confidence in lot-to-lot reproducibility.

Chemical purity Procurement specification Quality control Reproducibility

LRRK2 Patent Scaffold Mapping: Direct Structural Alignment with Clinically Validated Kinase Target

The core 2-(arylamino)-4-(methylamino)-5-bromopyrimidine scaffold maps directly onto the generic structure (Formula I) claimed in the Genentech LRRK2 modulator patent family (US8354420, US20130096102) [1]. LRRK2 is a genetically validated target in Parkinson's disease, with gain-of-function mutations (e.g., G2019S) driving increased kinase activity [2]. While specific IC50 data for the target compound against LRRK2 is not publicly available, the structural congruence with the patented scaffold provides a class-level inference of potential LRRK2 activity. This contrasts with aminopyrimidine intermediates targeting other kinases (e.g., EGFR mutant-selective scaffolds), which have different substitution patterns at the 4-position of the pyrimidine ring, thereby narrowing or shifting kinase selectivity profiles.

LRRK2 Parkinson's disease Kinase inhibitor Patent landscape Target validation

Best-Fit Application Scenarios for 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic Acid in Research and Industrial Settings


LRRK2-Focused Library Synthesis for Parkinson's Disease Drug Discovery

This compound is most appropriately deployed as a key intermediate in the synthesis of focused aminopyrimidine libraries targeting LRRK2 for Parkinson's disease. Its scaffold maps onto the Genentech patent family (US8354420) , and its free carboxylic acid enables direct diversification via amide coupling with diverse amine building blocks. The 5-bromo substituent further permits late-stage Pd-catalyzed cross-coupling to introduce aryl, heteroaryl, or amine diversity at the pyrimidine 5-position. The PSA of 96.37 Ų supports CNS drug-likeness, aligning with the requirement for brain-penetrant LRRK2 inhibitors [1].

Multifunctional Building Block for PROTAC and Bifunctional Degrader Synthesis

The simultaneous presence of a carboxylic acid (for linker attachment), a 5-bromo coupling handle (for diversification or linker elongation), and a 4-methylamino kinase recognition element makes this compound a strategic choice for PROTAC (Proteolysis Targeting Chimera) design. The carboxylic acid can be directly coupled to amine-terminated E3 ligase ligand linkers without requiring ester deprotection, preserving the 5-bromo group for subsequent optimization. This trifunctional architecture is difficult to source from a single commercial building block in the aminopyrimidine space .

Kinase Inhibitor Intermediate with Direct Conjugation Advantage for High-Throughput Chemistry

For high-throughput parallel synthesis workflows, the free carboxylic acid eliminates the ester hydrolysis bottleneck that plagues ester-based intermediates. With 98% purity from Leyan , this compound can be weighed and used directly in amide coupling arrays without pre-purification. The elimination of one synthetic operation per compound (hydrolysis) translates into measurable throughput gains: for a 96-compound library, this saves approximately 1-2 working days of laboratory effort and reduces solvent consumption by roughly 10-15%, based on standard parallel synthesis workflows.

Reference Standard for Aminopyrimidine Metabolite or Degradation Product Identification

The defined 5-bromo-4-(methylamino)-2-(arylamino)pyrimidine architecture and 98% purity make this compound suitable as a reference standard for LC-MS/MS method development when analyzing metabolites or degradation products of aminopyrimidine-based kinase inhibitors. The characteristic bromine isotopic pattern (1:1 ratio for M and M+2 peaks) provides a distinctive mass spectrometry signature that facilitates identification in complex biological matrices. This is a class-level advantage shared by brominated aminopyrimidines but is strengthened by the compound's confirmed purity [1].

Quote Request

Request a Quote for 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.